molecular formula C25H24N4O5S B5282066 [2-ethoxy-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-methoxybenzoate

[2-ethoxy-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-methoxybenzoate

Cat. No.: B5282066
M. Wt: 492.5 g/mol
InChI Key: LADHBKITLTVSCU-OEEDQDNFSA-N
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Description

[2-ethoxy-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular framework, which includes a thiadiazolo[3,2-a]pyrimidine core, making it a subject of study in organic chemistry and materials science.

Preparation Methods

The synthesis of [2-ethoxy-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-methoxybenzoate involves a multi-step process. One common method includes the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent choice, and reaction time to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring can be replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-ethoxy-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage . The molecular targets and pathways involved include interactions with cellular components that regulate oxidative stress and inflammation.

Comparison with Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidine derivatives, which share structural similarities but differ in their substituent groups. These compounds include:

Properties

IUPAC Name

[2-ethoxy-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-4-7-21-28-29-22(26)18(23(30)27-25(29)35-21)12-15-10-11-19(20(13-15)33-5-2)34-24(31)16-8-6-9-17(14-16)32-3/h6,8-14,26H,4-5,7H2,1-3H3/b18-12+,26-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADHBKITLTVSCU-OEEDQDNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)OC)OCC)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)OC)OCC)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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